

# In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of WF-536

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## Compound of Interest

Compound Name: WF-536

Cat. No.: B1683304

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## Introduction

**WF-536** is an investigational selective inhibitor of the enzyme mitogen-activated protein kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). As a key regulator of the immune system, HPK1 has been identified as a promising target for cancer immunotherapy. By inhibiting HPK1, **WF-536** is designed to enhance T-cell activation and improve anti-tumor immune responses. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **WF-536**, summarizing key data and experimental methodologies.

## Pharmacokinetics

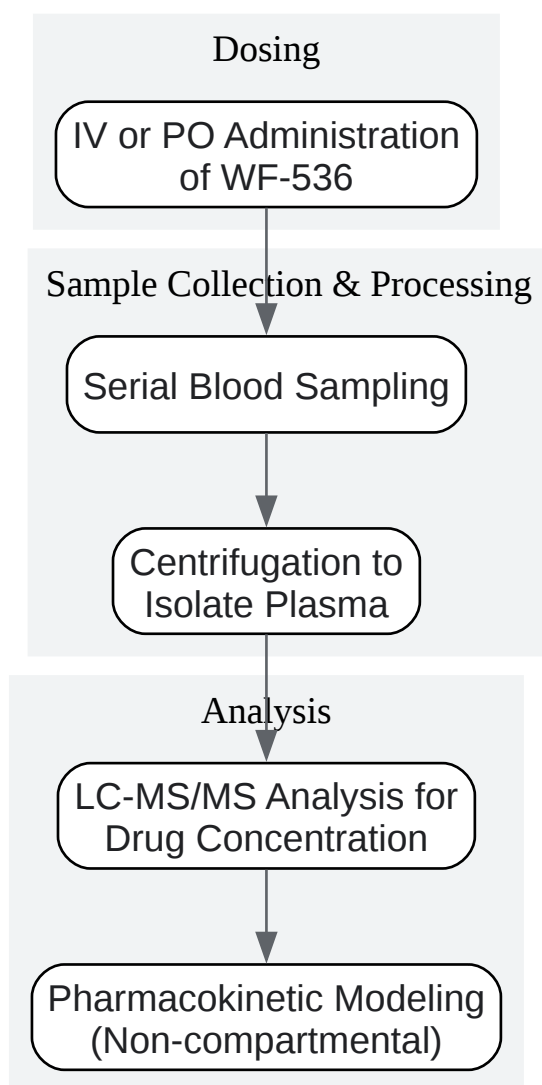
The pharmacokinetic profile of **WF-536** has been characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the drug's dosing regimen and therapeutic window.

Table 1: Summary of Pharmacokinetic Parameters of **WF-536** in Preclinical Species

Parameter	Mouse	Rat	Dog
Dose (mg/kg)	10 (IV), 30 (PO)	5 (IV), 10 (PO)	2 (IV), 5 (PO)
Tmax (h)	- (IV), 0.5 (PO)	- (IV), 1.0 (PO)	- (IV), 2.0 (PO)
Cmax (ng/mL)	2850 (IV), 1230 (PO)	1890 (IV), 850 (PO)	1150 (IV), 620 (PO)
AUC (ng*h/mL)	4560	3780	3100
t1/2 (h)	2.1	3.5	4.8
Clearance (mL/min/kg)	36.8	22.0	10.8
Volume of Distribution (L/kg)	4.5	5.8	6.2
Oral Bioavailability (%)	68	75	82

#### Experimental Protocol: Pharmacokinetic Analysis

- **Animal Models:** Male CD-1 mice, Sprague-Dawley rats, and Beagle dogs were used.
- **Dosing:** For intravenous (IV) administration, **WF-536** was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline. For oral (PO) administration, the compound was suspended in 0.5% methylcellulose.
- **Sample Collection:** Blood samples were collected at various time points post-dosing via the tail vein (rodents) or cephalic vein (dogs). Plasma was separated by centrifugation.
- **Bioanalysis:** Plasma concentrations of **WF-536** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Data Analysis:** Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.



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*Workflow for Preclinical Pharmacokinetic Studies of **WF-536**.*

## Pharmacodynamics

The pharmacodynamic effects of **WF-536** were evaluated to confirm its mechanism of action and to establish a relationship between drug concentration and target engagement.

### In Vitro Target Engagement

The inhibitory activity of **WF-536** on HPK1 was assessed through biochemical and cell-based assays.

Table 2: In Vitro Potency of **WF-536**

Assay Type	Target	IC50 (nM)
Biochemical Assay	Recombinant Human HPK1	1.2
Cell-Based Assay (pSLP-76)	Jurkat T-cells	8.5

## Experimental Protocol: In Vitro Assays

- **Biochemical Assay:** The inhibitory effect of **WF-536** on the kinase activity of recombinant human HPK1 was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- **Cell-Based Assay:** Jurkat T-cells were stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of **WF-536**. The phosphorylation of SLP-76, a downstream substrate of HPK1, was quantified by flow cytometry.

## In Vivo Target Engagement and Anti-Tumor Efficacy

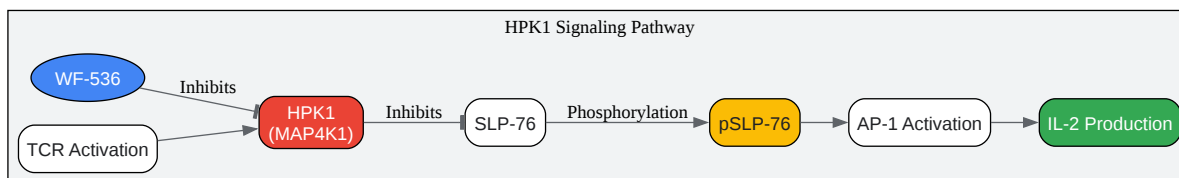
The ability of **WF-536** to modulate the immune system and inhibit tumor growth was evaluated in a syngeneic mouse tumor model.

Table 3: In Vivo Efficacy of **WF-536** in MC38 Tumor Model

Treatment Group	Dose (mg/kg, PO, BID)	Tumor Growth Inhibition (%)
Vehicle	-	0
WF-536	10	35
WF-536	30	62
WF-536	100	85

## Experimental Protocol: In Vivo Efficacy Study

- Animal Model: C57BL/6 mice were subcutaneously implanted with MC38 colon adenocarcinoma cells.
- Treatment: Once tumors reached a palpable size, mice were randomized and treated orally twice daily (BID) with **WF-536** or vehicle.
- Efficacy Endpoint: Tumor volumes were measured twice weekly.
- Pharmacodynamic Endpoint: At the end of the study, tumors were harvested to assess the phosphorylation of SLP-76 in tumor-infiltrating lymphocytes (TILs) via immunohistochemistry.



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*Simplified Signaling Pathway of HPK1 Inhibition by **WF-536**.*

## Conclusion

**WF-536** demonstrates favorable pharmacokinetic properties in preclinical species, including good oral bioavailability. The compound effectively inhibits its target, HPK1, both in vitro and in vivo, leading to enhanced T-cell signaling and significant anti-tumor efficacy in a syngeneic mouse model. These promising preclinical data support the continued development of **WF-536** as a novel cancer immunotherapy agent. Further studies are warranted to translate these findings into the clinical setting.

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